In-Depth Technical Guide: The Mechanism of Action of CP-547,632 Hydrochloride
In-Depth Technical Guide: The Mechanism of Action of CP-547,632 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-547,632 hydrochloride is a potent, orally bioavailable small molecule inhibitor of receptor tyrosine kinases (RTKs), primarily targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and basic Fibroblast Growth Factor Receptor (bFGFR).[1][2] By competitively binding to the ATP-binding site of these receptors, CP-547,632 effectively blocks the downstream signaling cascades responsible for angiogenesis, tumor cell proliferation, and survival. This technical guide provides a comprehensive overview of the mechanism of action of CP-547,632, including its kinase selectivity, impact on signaling pathways, and a summary of its clinical evaluation. Detailed experimental protocols for key assays are also provided to facilitate further research.
Core Mechanism of Action: Dual Inhibition of VEGFR-2 and bFGFR
CP-547,632 is an ATP-competitive inhibitor, meaning it vies with adenosine triphosphate (ATP) for binding to the catalytic kinase domain of its target receptors.[3] Its primary targets are VEGFR-2 and bFGFR, two key mediators of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[1][2]
The binding of their respective ligands, VEGF and bFGF, to VEGFR-2 and bFGFR triggers receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways. CP-547,632, by occupying the ATP-binding pocket, prevents this autophosphorylation, thereby abrogating the downstream signaling.
Quantitative Analysis of Inhibitory Activity and Selectivity
The potency and selectivity of CP-547,632 have been characterized through various in vitro and in vivo studies. The half-maximal inhibitory concentration (IC50) values from key enzymatic and cell-based assays are summarized below.
| Target | Assay Type | IC50 (nM) | Reference(s) |
| VEGFR-2 (KDR) | Enzymatic Kinase Assay | 11 | [1][2] |
| bFGF Receptor (FGFR) | Enzymatic Kinase Assay | 9 | [1][2] |
| VEGF-stimulated VEGFR-2 | Whole-Cell Phosphorylation Assay | 6 | [1][2] |
| Platelet-Derived Growth Factor Receptor β (PDGFRβ) | Enzymatic Kinase Assay | >1000 | [4] |
| Epidermal Growth Factor Receptor (EGFR) | Enzymatic Kinase Assay | >1000 | [4] |
In Vivo Efficacy: In a murine tumor model, oral administration of CP-547,632 resulted in a dose-dependent inhibition of VEGFR-2 phosphorylation in tumors with an EC50 of 590 ng/mL.[1][2]
Impact on Downstream Signaling Pathways
The inhibition of VEGFR-2 and bFGFR by CP-547,632 disrupts critical signaling pathways involved in cell proliferation, survival, and migration, primarily the Phosphoinositide 3-kinase (PI3K)/AKT and the Mitogen-activated Protein Kinase (MAPK)/Extracellular signal-regulated Kinase (ERK) pathways.
VEGFR-2 Signaling Cascade
Upon activation by VEGF, VEGFR-2 initiates a complex network of intracellular signals. CP-547,632's inhibition of VEGFR-2 autophosphorylation blocks the recruitment and activation of downstream signaling molecules.
bFGFR Signaling Cascade
Similarly, bFGF-mediated activation of its receptor tyrosine kinase is also a key driver of angiogenesis and cell proliferation. CP-547,632's inhibitory action on bFGFR blocks these downstream effects.
Experimental Protocols
In Vitro Kinase Assay (VEGFR-2)
This protocol outlines a method to determine the in vitro inhibitory activity of CP-547,632 against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
CP-547,632 hydrochloride
-
ATP (γ-32P-ATP for radiometric assay, or cold ATP for luminescence-based assay)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
96-well assay plates
-
Phosphocellulose filter mats or luminescence detection reagent (e.g., ADP-Glo™)
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of CP-547,632 in DMSO and then dilute further in kinase assay buffer.
-
In a 96-well plate, add the diluted CP-547,632 or vehicle control (DMSO).
-
Add the VEGFR-2 enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (containing a tracer amount of γ-32P-ATP for radiometric detection).
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
For Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose filter mats. Wash the mats extensively to remove unincorporated γ-32P-ATP. Measure the incorporated radioactivity using a scintillation counter.
-
For Luminescence Assay: Stop the kinase reaction and measure the remaining ATP using a luminescence-based kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of CP-547,632 and determine the IC50 value by non-linear regression analysis.
Whole-Cell VEGFR-2 Phosphorylation Assay
This protocol describes a method to assess the ability of CP-547,632 to inhibit VEGF-induced VEGFR-2 autophosphorylation in a cellular context.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other cells expressing VEGFR-2
-
Cell culture medium and serum-free medium
-
Recombinant human VEGF-A
-
CP-547,632 hydrochloride
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2
-
Western blotting reagents and equipment or ELISA-based detection system
Procedure:
-
Seed HUVECs in multi-well plates and grow to near confluency.
-
Serum-starve the cells for 4-24 hours.
-
Pre-treat the cells with various concentrations of CP-547,632 or vehicle control for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 5-10 minutes.
-
Wash the cells with ice-cold PBS and lyse the cells.
-
Determine the protein concentration of the cell lysates.
-
Analyze the levels of phosphorylated and total VEGFR-2 using Western blotting or a specific ELISA kit.
-
Quantify the band intensities (for Western blot) or absorbance/luminescence (for ELISA) and normalize the phosphorylated VEGFR-2 signal to the total VEGFR-2 signal.
-
Calculate the percent inhibition of VEGFR-2 phosphorylation for each CP-547,632 concentration and determine the IC50 value.
Clinical Development Summary
CP-547,632 has been evaluated in clinical trials for the treatment of various solid tumors.
-
Phase I Trial (NCT00052294): A Phase I study of oral CP-547,632 in combination with paclitaxel and carboplatin was conducted in patients with advanced non-small cell lung cancer (NSCLC). The maximum tolerated dose of CP-547,632 in this combination was determined to be 200 mg/day. The combination was found to be safely administered with standard doses of paclitaxel and carboplatin.[2]
-
Phase II Trial: A Phase II study evaluated CP-547,632 in patients with small-volume, recurrent epithelial ovarian, primary peritoneal, or fallopian tube cancer who had failed first-line platinum-based therapy.[5] The study aimed to determine the efficacy of the compound in this patient population.[5]
Conclusion
CP-547,632 hydrochloride is a potent dual inhibitor of VEGFR-2 and bFGFR, key drivers of tumor angiogenesis. Its mechanism of action involves the ATP-competitive inhibition of these receptor tyrosine kinases, leading to the suppression of downstream signaling pathways critical for endothelial cell proliferation, survival, and migration. The preclinical data demonstrate significant anti-angiogenic and anti-tumor activity. While clinical development has been undertaken, further investigation is required to fully elucidate its therapeutic potential in various cancer types. The information provided in this guide serves as a comprehensive resource for researchers and drug development professionals interested in the continued exploration of CP-547,632 and similar targeted therapies.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. ascopubs.org [ascopubs.org]
- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
